molecular formula C13H12ClNO2S B174874 N-Benzyl-4-chlorobenzenesulfonamide CAS No. 10504-90-2

N-Benzyl-4-chlorobenzenesulfonamide

Cat. No. B174874
CAS RN: 10504-90-2
M. Wt: 281.76 g/mol
InChI Key: RXXKPARUVDRHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-chlorobenzenesulfonamide is a chemical compound with the linear formula C13H12ClNO2S . It has a molecular weight of 281.76 and is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-Benzyl-4-chlorobenzenesulfonamide consists of a benzene ring attached to a sulfonamide group and a benzyl group . The exact structure can be found in various chemical databases .

Scientific Research Applications

  • Biological Screening and Enzyme Inhibition : N-Benzyl-4-chlorobenzenesulfonamide derivatives have been studied for their biological potential. They were screened against Gram-negative and Gram-positive bacteria and for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

  • Therapeutic Potential for Alzheimer's and Diabetes : Certain derivatives have shown moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating potential therapeutic applications for Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).

  • Lipoxygenase Inhibitors : A series of N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide were synthesized and screened against the lipoxygenase enzyme, suggesting potential as therapeutic agents for various inflammatory ailments (Abbasi et al., 2014).

  • Anticancer Activity : Some N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been evaluated for their in vitro activities against different human cancer cell lines, showing remarkable cytotoxic activity against lung adenocarcinoma and colon carcinoma cells (Bułakowska et al., 2020).

  • Structural Studies and Synthesis : The compound's structure has been analyzed, including its crystal structure, which revealed interesting molecular configurations and intermolecular interactions, significant for further chemical applications (Kobkeatthawin et al., 2017).

  • Catalytic Applications : The compound has been used in catalytic processes, like the iron-catalyzed C(sp2)-C(sp3) cross-coupling, which is important in organic synthesis, pharmaceuticals, and agrochemicals production (Bisz & Szostak, 2019).

  • Gene Expression in Plants : Substituted benzenesulfonamides, including N-Benzyl-4-chlorobenzenesulfonamide, have been studied for their ability to induce specific gene expression in plants without affecting growth and development (Hershey & Stoner, 1991).

Mechanism of Action

While the specific mechanism of action for N-Benzyl-4-chlorobenzenesulfonamide is not mentioned, a related study indicates that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

Future Directions

The future directions of N-Benzyl-4-chlorobenzenesulfonamide research could potentially involve further exploration of its inhibitory effects on carbonic anhydrase IX . This could lead to the development of new antiproliferative agents for the treatment of solid tumors .

properties

IUPAC Name

N-benzyl-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXKPARUVDRHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323571
Record name N-Benzyl-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-chlorobenzenesulfonamide

CAS RN

10504-90-2
Record name NSC404329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-4-chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-4-chlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Benzyl-4-chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Benzyl-4-chlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Benzyl-4-chlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Benzyl-4-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.